N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-2-(trifluoromethyl)benzamide
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Description
N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C13H11F3N4OS and its molecular weight is 328.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.06056665 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-2-(trifluoromethyl)benzamide belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The primary targets of these compounds are often enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
The mode of action of this compound is likely to involve interaction with its target enzymes, leading to inhibition of their activity. The hydrogen bond accepting and donating characteristics of the triazolothiadiazine core allow it to make specific interactions with different target receptors . This interaction can lead to changes in the enzyme’s activity, thereby affecting the biochemical pathways in which the enzyme is involved.
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on the specific enzyme targets. For instance, if the compound targets carbonic anhydrase, it could affect the regulation of pH and fluid balance in the body. If it targets cholinesterase, it could influence neurotransmission in the nervous system .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds . These studies can provide insights into the compound’s bioavailability and its behavior in the body.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. For example, if the compound inhibits an enzyme involved in a disease pathway, it could potentially alleviate disease symptoms. The compound’s anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral activities suggest that it could have a wide range of molecular and cellular effects .
Properties
IUPAC Name |
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4OS/c14-13(15,16)9-5-2-1-4-8(9)10(21)17-11-18-19-12-20(11)6-3-7-22-12/h1-2,4-5H,3,6-7H2,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZWXZWDVLKJIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SC1)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.